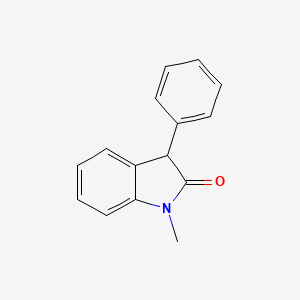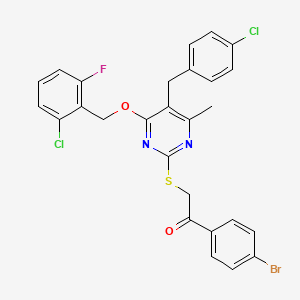
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-bromophenacyl chloride, 2-chloro-6-fluorobenzyl alcohol, and 4-chlorobenzyl bromide. These intermediates are then subjected to various reactions, including nucleophilic substitution, condensation, and cyclization, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic transformations.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the production of specialty chemicals, agrochemicals, or materials science.
作用機序
The mechanism of action of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction could involve binding to the active site, altering protein conformation, or affecting signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenacylthio)-4-(2-chlorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- 2-(4-Bromophenacylthio)-4-(2-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine
- 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-methylbenzyl)-6-methylpyrimidine
Uniqueness
The uniqueness of 2-(4-Bromophenacylthio)-4-(2-chloro-6-fluorobenzyloxy)-5-(4-chlorobenzyl)-6-methylpyrimidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of bromine, chlorine, and fluorine atoms, along with the pyrimidine core, makes it a versatile compound for various applications.
特性
分子式 |
C27H20BrCl2FN2O2S |
|---|---|
分子量 |
606.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-[4-[(2-chloro-6-fluorophenyl)methoxy]-5-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C27H20BrCl2FN2O2S/c1-16-21(13-17-5-11-20(29)12-6-17)26(35-14-22-23(30)3-2-4-24(22)31)33-27(32-16)36-15-25(34)18-7-9-19(28)10-8-18/h2-12H,13-15H2,1H3 |
InChIキー |
MNRIJCLFBRBJNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)SCC(=O)C2=CC=C(C=C2)Br)OCC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



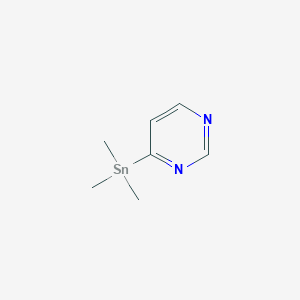
![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
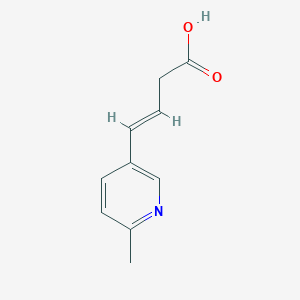

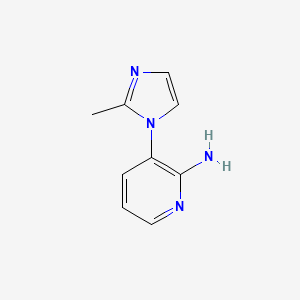
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
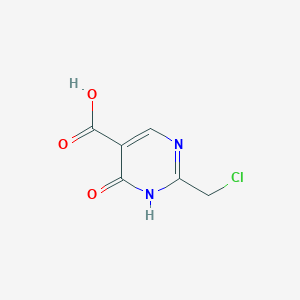

![7,7-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,8-dihydropyrano[4,3-b]pyridine](/img/structure/B13920954.png)

